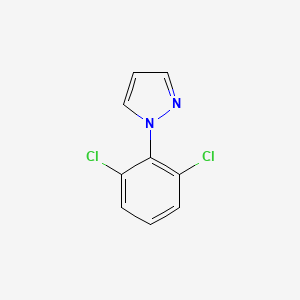
3-Fluoro-4-methylpyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-methylpyridine-2-carboxylic acid is a synthetic organic compound with the molecular formula C7H6FNO2 and a molecular weight of 155.13 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and contains both fluorine and methyl substituents on the pyridine ring. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-4-methylpyridine-2-carboxylic acid can be synthesized through various methods. One common approach involves the use of a catalyst such as an alkali metal hydroxide or an alkaline earth metal hydroxide. The reaction typically involves the addition of carbonyl compounds . Another method includes the use of fluorinated pyridines, where selective fluorination is achieved under specific conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine and methyl groups on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as amines or halides .
Scientific Research Applications
3-Fluoro-4-methylpyridine-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methylpyridine-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The presence of the fluorine atom enhances its reactivity and ability to form stable interactions with enzymes and receptors. This can lead to modulation of biological pathways, making it a valuable compound in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyridine-4-carboxylic acid: Similar in structure but lacks the methyl group.
4-Fluoro-3-methylphenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.
Uniqueness
3-Fluoro-4-methylpyridine-2-carboxylic acid is unique due to the combination of fluorine and methyl substituents on the pyridine ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1211587-40-4 |
|---|---|
Molecular Formula |
C7H6FNO2 |
Molecular Weight |
155.128 |
IUPAC Name |
3-fluoro-4-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H6FNO2/c1-4-2-3-9-6(5(4)8)7(10)11/h2-3H,1H3,(H,10,11) |
InChI Key |
GUUFJJXRZKSLJS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC=C1)C(=O)O)F |
Synonyms |
3-Fluoro-4-methyl-2-pyridinecarboxylic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B580360.png)











